molecular formula C12H22N2O B1386909 N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine CAS No. 1171423-76-9

N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine

Cat. No. B1386909
CAS RN: 1171423-76-9
M. Wt: 210.32 g/mol
InChI Key: ZEXRTTNLMUGITC-UHFFFAOYSA-N
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Description

“N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine” is a chemical compound with the molecular formula C12H22N2O . It has an average mass of 210.316 Da and a monoisotopic mass of 210.173218 Da . This compound has diverse applications in scientific research, and its unique structure allows for investigating biological processes, drug discovery, and material synthesis.


Molecular Structure Analysis

The molecular structure of “N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine” consists of 12 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact arrangement of these atoms in the molecule could not be found in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving “N-{[5-(Aminomethyl)-2-furyl]methyl}-N-ethylbutan-1-amine” are not available, amines in general can undergo several types of reactions. For example, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . These reactions are acid-catalyzed and reversible .

properties

IUPAC Name

N-[[5-(aminomethyl)furan-2-yl]methyl]-N-ethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-3-5-8-14(4-2)10-12-7-6-11(9-13)15-12/h6-7H,3-5,8-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXRTTNLMUGITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=CC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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